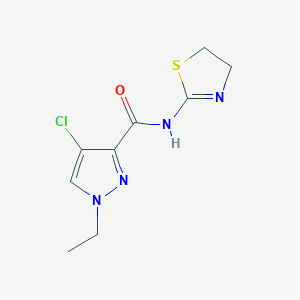![molecular formula C23H26N6O B10964446 N,3,6-trimethyl-1-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964446.png)
N,3,6-trimethyl-1-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,6-trimethyl-1-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (let’s call it TMA-DPH for brevity) is a fascinating compound with a complex structure. It belongs to the class of pyrazolo[3,4-b]pyridines and exhibits intriguing properties. Let’s explore its synthesis, chemical behavior, applications, and more.
Preparation Methods
Synthetic Routes: TMA-DPH can be synthesized through several routes. One common method involves the reaction of 1,3,5-trimethyl-1H-pyrazol-4-amine with 1,6-diphenyl-1,3,5-hexatriene-4-carbaldehyde. The reaction proceeds via condensation and cyclization steps, resulting in the formation of TMA-DPH.
Reaction Conditions: The synthetic reaction typically occurs under mild conditions, using suitable solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is crucial for achieving high yields.
Industrial Production: While TMA-DPH is not produced on an industrial scale, it serves as a valuable research tool and probe.
Chemical Reactions Analysis
TMA-DPH undergoes various reactions:
Oxidation: It can be oxidized to form derivatives with altered properties.
Reduction: Reduction reactions modify its electronic structure.
Substitution: TMA-DPH can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) play a role.
Major Products: Depending on the reaction conditions, products may include substituted TMA-DPH derivatives or related compounds.
Scientific Research Applications
Chemistry:
Biology and Medicine:Membrane Studies: TMA-DPH helps explore lipid bilayers, cell membranes, and protein-lipid interactions.
Drug Delivery: Its amphiphilic nature makes it useful for drug delivery systems.
Materials Science: TMA-DPH’s optical properties find applications in materials science and optoelectronics.
Mechanism of Action
TMA-DPH’s mechanism of action lies in its interaction with lipid bilayers. It inserts into membranes, affecting their fluidity and organization. Researchers study its binding to specific lipid domains and its impact on membrane properties.
Comparison with Similar Compounds
TMA-DPH stands out due to its unique combination of aromatic and pyrazolo[3,4-b]pyridine moieties. Similar compounds include 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (CAS: 14544-47-9), which shares some structural features .
Properties
Molecular Formula |
C23H26N6O |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N,3,6-trimethyl-1-phenyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H26N6O/c1-14-12-19(23(30)27(5)13-20-15(2)25-28(6)17(20)4)21-16(3)26-29(22(21)24-14)18-10-8-7-9-11-18/h7-12H,13H2,1-6H3 |
InChI Key |
KWYOIGXPYIRAMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)N(C)CC4=C(N(N=C4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10964363.png)
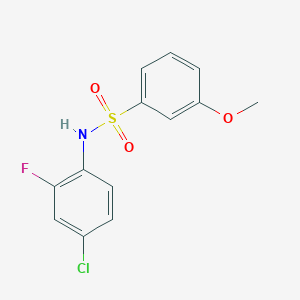
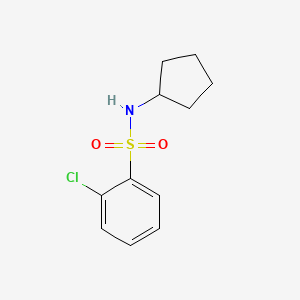
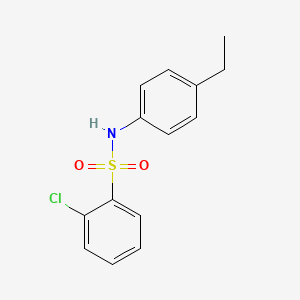
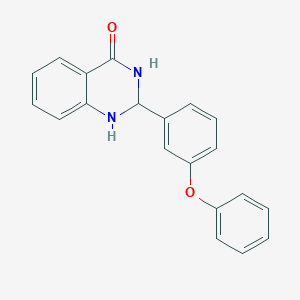
![Methyl 3-{[(2-ethylphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10964386.png)

![2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10964397.png)
![1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea](/img/structure/B10964398.png)
![N-(1,3-benzodioxol-5-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10964404.png)

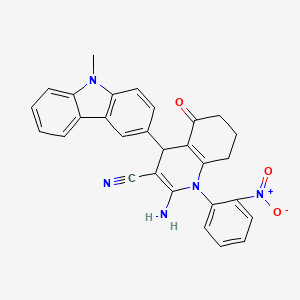
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964435.png)
